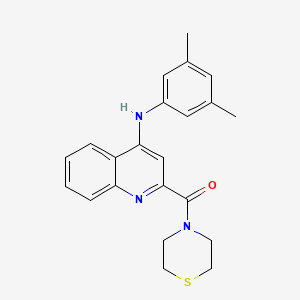

N-(3,5-dimethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Description

N-(3,5-Dimethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic compound featuring a quinolin-4-amine core substituted at the 2-position with a thiomorpholine-4-carbonyl group and at the 4-position with a 3,5-dimethylphenyl moiety. The 3,5-dimethylphenyl group is a recurring substituent in bioactive compounds, influencing both lipophilicity and electronic properties critical for target binding .

Properties

IUPAC Name |

[4-(3,5-dimethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-15-11-16(2)13-17(12-15)23-20-14-21(22(26)25-7-9-27-10-8-25)24-19-6-4-3-5-18(19)20/h3-6,11-14H,7-10H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTQJXYNIMXUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(3,5-dimethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure, which includes a quinoline core, a thiomorpholine ring, and a dimethylphenyl group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C22H23N3OS

- Molecular Weight : 377.51 g/mol

- Structural Features : The compound integrates a quinoline nucleus with a thiomorpholine moiety and a dimethylphenyl substituent, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanism involves:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, affecting processes such as proliferation and apoptosis.

Research indicates that the compound's binding affinity and selectivity towards these targets are critical for its therapeutic efficacy.

Anticancer Activity

Several studies have indicated the potential anticancer properties of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 3.8 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 4.5 | Disruption of mitochondrial function |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit key regulatory proteins involved in cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This antimicrobial effect is thought to occur through disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

-

Cytotoxicity in Cancer Models :

A study evaluated the cytotoxic effects of this compound on glioblastoma cells. Results indicated significant cell death at concentrations as low as 1 µM, with morphological changes consistent with apoptosis observed through microscopy. -

Antibacterial Efficacy :

Another investigation assessed the antibacterial properties against multi-drug resistant strains of E. coli. The compound exhibited potent activity, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

Comparison with Similar Compounds

Structural and Functional Analogues

A. N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-carboxamide ()

- Structure : Features a hydroxynaphthalene-carboxamide core with a 3,5-dimethylphenyl substituent.

- Activity : Demonstrates potent PET inhibition in spinach chloroplasts (IC50 ~10 µM). The 3,5-dimethyl group enhances lipophilicity, improving membrane penetration, while the electron-withdrawing hydroxynaphthalene core facilitates interaction with photosystem II .

- SAR Insights : Substituent position (meta vs. para) and electron-withdrawing/donating properties significantly influence activity. Methyl groups (electron-donating) may balance lipophilicity without compromising binding .

B. N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-acetamide ()

- Structure : Trichloro-acetamide backbone with 3,5-dimethylphenyl substitution.

- This contrasts with mono-substituted analogs (e.g., 3-chlorophenyl derivative), highlighting the steric and electronic effects of dimethyl substitution on crystallinity .

C. Quinolin-4-amine Derivatives ()

- Examples: N-(3,4-Dichlorophenyl)-2-(1-adamantanyl)-1H-imidazo[4,5-c]quinolin-4-amine (Compound 20) N-Phenyl-2-(1-benzoylpiperidin-4-yl)-1H-imidazo[4,5-c]quinolin-4-amine (Compound 24)

- Activity: These derivatives act as allosteric modulators, with bulky substituents (e.g., adamantanyl) enhancing binding affinity due to hydrophobic interactions. The quinolin-4-amine core provides a rigid scaffold for target engagement .

D. Oxadixyl and Triaziflam ()

- Oxadixyl : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide, a fungicide. The dimethylphenyl group contributes to fungicidal activity by optimizing lipophilicity and steric fit .

- Triaziflam: Features a 3,5-dimethylphenoxy group linked to a triazine core, used as a herbicide. The dimethyl substitution enhances stability and bioavailability .

Comparative Analysis Table

Key Insights from Structure-Activity Relationships (SAR)

Substituent Position and Electronic Effects :

- Meta-substituted dimethylphenyl groups (3,5-) optimize lipophilicity and steric fit in PET inhibitors (e.g., ) compared to para-substituted analogs .

- Electron-withdrawing groups (e.g., Cl, F) enhance PET inhibition, but methyl groups (electron-donating) may compensate via improved membrane permeability .

Core Structure Influence: Quinolin-4-amine derivatives (target compound) offer rigidity for target binding, whereas hydroxynaphthalene-carboxamides () prioritize planar aromatic interactions .

Solid-State and Synthetic Considerations: Crystallographic data () suggest that 3,5-dimethylphenyl substitution can induce complex packing modes, impacting formulation stability . Synthetic yields for quinolin-4-amine derivatives vary widely (11–78%), with bulkier groups (e.g., adamantanyl) requiring optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.